(S)-4-Amino-4-phenyl-butyric acid hydrochloride
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Overview
Description
“(S)-4-Amino-4-phenyl-butyric acid hydrochloride” is a hydrochloride salt of an amino acid. Hydrochloride salts are often used in pharmaceuticals to improve the solubility of organic compounds . The “(S)” denotes the stereochemistry of the molecule, indicating it is the “left-handed” isomer of this particular amino acid .
Molecular Structure Analysis
The molecular structure of “(S)-4-Amino-4-phenyl-butyric acid hydrochloride” would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 4-carbon backbone .Chemical Reactions Analysis
As a hydrochloride salt, this compound would likely dissociate in water into its constituent ions . The amine group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the phenyl group could contribute to its lipophilicity .Scientific Research Applications
For example, hydrochloric acid is an important laboratory reagent and industrial chemical . It’s used in a wide range of applications, from pH regulation to the production of chlorine. In the field of materials science, hydrochloric acid can be used in the synthesis of various materials .
Another example is the use of semi-organic compounds in the field of optoelectronics . These compounds, such as L-glutamic hydrobromide, are grown into single crystals using the Slow Evaporation Solution Growth Technique . These crystals have high nonlinear efficiency and quick reaction in electro-optic switches .
In dermatology, hypochlorous acid has various applications, including infection prevention, wound care and scar management, inflammatory modulation, treatment in atopic dermatitis and pruritus . Emerging research has discussed potential applications in acne vulgaris, seborrheic dermatitis, and tumor suppression .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-amino-4-phenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-4-phenyl-butyric acid hydrochloride |
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